molecular formula C8H9Cl2FN2 B2653192 1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine CAS No. 1178641-56-9

1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine

Cat. No. B2653192
M. Wt: 223.07
InChI Key: ZEJXQFNYNNFHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine” is a chemical compound with the molecular formula C8H8Cl2FN . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine” consists of a two carbon chain (ethyl) attached to a hydrazine group and a phenyl ring. The phenyl ring is substituted with two chlorine atoms and one fluorine atom .


Physical And Chemical Properties Analysis

“1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine” is a liquid at room temperature . Its molecular weight is 208.06 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .

Safety And Hazards

Safety data sheets suggest that exposure to “1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine” should be avoided. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental release, it’s advised to avoid letting the chemical enter drains .

properties

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2FN2/c1-4(13-12)5-2-8(11)7(10)3-6(5)9/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJXQFNYNNFHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53402207

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